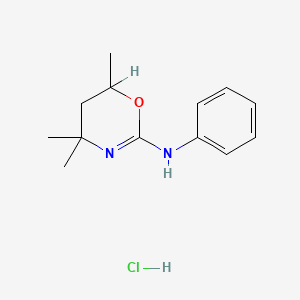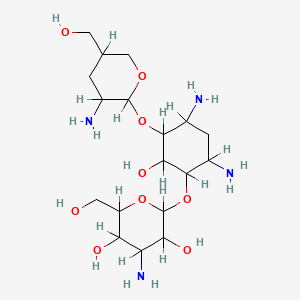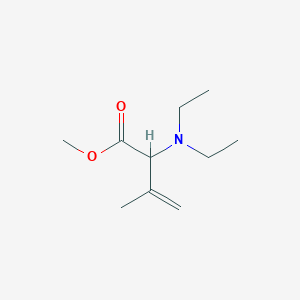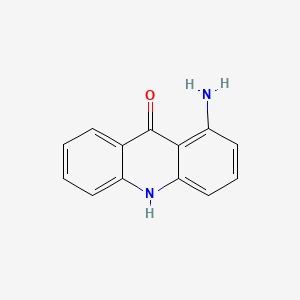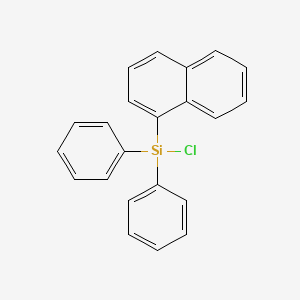
3-Phenylpropyl cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylpropyl cyclohexanecarboxylate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound consists of a cyclohexane ring attached to a carboxylate group, which is further linked to a 3-phenylpropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl cyclohexanecarboxylate typically involves the esterification reaction between cyclohexanecarboxylic acid and 3-phenylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Anhydrous ethanol or methanol
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The use of solid acid catalysts like ion-exchange resins can enhance the efficiency and yield of the reaction. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylpropyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield cyclohexanecarboxylic acid and 3-phenylpropanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature
Substitution: Nucleophiles such as amines, alcohols, or thiols, appropriate solvents, and catalysts
Major Products Formed
Hydrolysis: Cyclohexanecarboxylic acid and 3-phenylpropanol
Reduction: Cyclohexanemethanol and 3-phenylpropanol
Substitution: Various substituted esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Phenylpropyl cyclohexanecarboxylate depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The ester group can be hydrolyzed by esterases, releasing the active components that exert their effects through specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl cyclohexanecarboxylate: Similar ester structure but with a methyl group instead of a 3-phenylpropyl group.
Ethyl cyclohexanecarboxylate: Similar ester structure but with an ethyl group instead of a 3-phenylpropyl group.
3-Phenylpropyl acetate: Similar ester structure but with an acetate group instead of a cyclohexanecarboxylate group.
Uniqueness
3-Phenylpropyl cyclohexanecarboxylate is unique due to the presence of both a cyclohexane ring and a 3-phenylpropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in the fragrance and pharmaceutical industries.
Propiedades
Número CAS |
70275-61-5 |
|---|---|
Fórmula molecular |
C16H22O2 |
Peso molecular |
246.34 g/mol |
Nombre IUPAC |
3-phenylpropyl cyclohexanecarboxylate |
InChI |
InChI=1S/C16H22O2/c17-16(15-11-5-2-6-12-15)18-13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2 |
Clave InChI |
HNNOWLIDJUXQBP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)OCCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B14475357.png)


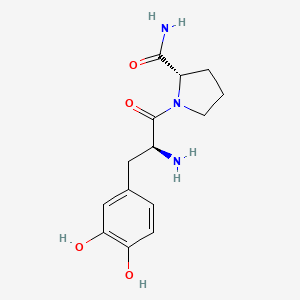
![N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine](/img/structure/B14475375.png)
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)

